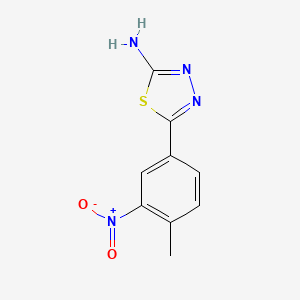![molecular formula C14H26N2O3Si B13707722 1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Aminoethylaminomethyl)phenethyltrimethoxysilane, mixture of m and p isomers, is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a crosslinking agent, forming durable bonds between organic and inorganic materials. Its unique structure allows it to modify surfaces and enhance the properties of materials it is combined with.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Aminoethylaminomethyl)phenethyltrimethoxysilane typically involves the reaction of phenethyltrimethoxysilane with aminoethylaminomethyl groups. The reaction is carried out under controlled conditions to ensure the formation of both m and p isomers. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of (Aminoethylaminomethyl)phenethyltrimethoxysilane is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation and other separation techniques to obtain a high-purity mixture of m and p isomers.
化学反応の分析
Types of Reactions
(Aminoethylaminomethyl)phenethyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilanes depending on the nucleophile used.
科学的研究の応用
(Aminoethylaminomethyl)phenethyltrimethoxysilane is used in a wide range of scientific research applications:
Chemistry: As a crosslinking agent in the synthesis of polymers and composites.
Biology: For surface modification of biomaterials to enhance biocompatibility.
Medicine: In drug delivery systems to improve the stability and targeting of therapeutic agents.
Industry: In coatings, adhesives, and sealants to improve adhesion and durability.
作用機序
The mechanism of action of (Aminoethylaminomethyl)phenethyltrimethoxysilane involves the formation of strong covalent bonds between the silane groups and various substrates. The hydrolyzable methoxy groups react with water to form silanols, which can then condense to form siloxane bonds with other silanols or with hydroxyl groups on surfaces. This results in a durable and stable bond that enhances the properties of the materials.
類似化合物との比較
Similar Compounds
- (Aminopropyl)triethoxysilane
- (Aminophenyl)trimethoxysilane
- (Aminomethyl)phenethyltrimethoxysilane
Uniqueness
(Aminoethylaminomethyl)phenethyltrimethoxysilane is unique due to its dual amino functionality, which allows for multiple points of attachment and enhanced reactivity. This makes it particularly effective as a crosslinking agent and surface modifier compared to other similar compounds.
特性
分子式 |
C14H26N2O3Si |
|---|---|
分子量 |
298.45 g/mol |
IUPAC名 |
1-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]-1-ethylhydrazine |
InChI |
InChI=1S/C14H26N2O3Si/c1-4-16(15)11-12-19-20(17-2,18-3)13-10-14-8-6-5-7-9-14/h5-9H,4,10-13,15H2,1-3H3 |
InChIキー |
HQBOQTUOINGOEQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO[Si](CCC1=CC=CC=C1)(OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


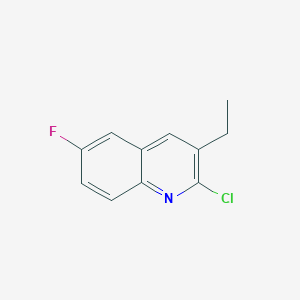

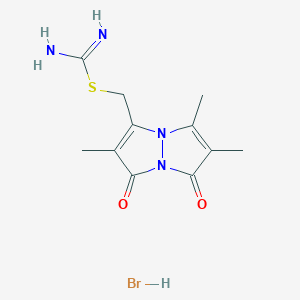

![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)

![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)
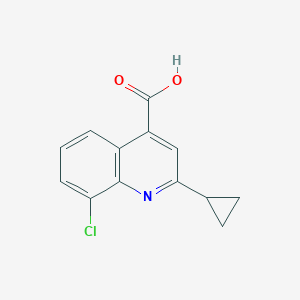
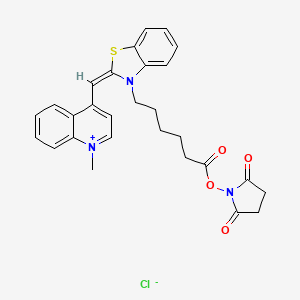
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
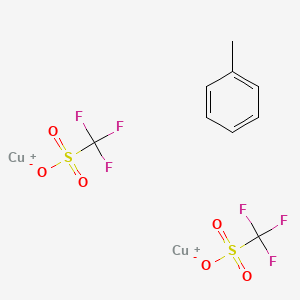

![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
